

Unveiling the Solid-State Architecture of Benzoylpiperidine Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Benzoylpiperidine-4-carboxylic acid*

Cat. No.: B1266256

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a ubiquitous scaffold in medicinal chemistry, forms the core of numerous therapeutic agents. Its conformational flexibility and ability to be readily functionalized make it a privileged structure in drug design. When coupled with a benzoyl moiety, as in **1-Benzoylpiperidine-4-carboxylic acid**, the resulting molecule presents a unique combination of rigidity and functionality that is of significant interest in the development of novel therapeutics. Understanding the precise three-dimensional arrangement of these molecules in the solid state through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships (SAR) and optimizing drug-receptor interactions.

While the specific crystal structure of **1-Benzoylpiperidine-4-carboxylic acid** is not publicly available in the Cambridge Structural Database (CSD), this guide provides an in-depth analysis of a closely related and structurally significant compound: 1-(1-benzylpiperidine-4-yl)-3-benzoyl thiourea. The crystallographic data and experimental protocols detailed herein serve as a comprehensive reference for researchers working with similar benzoylpiperidine derivatives.

Crystallographic Data Summary

The following table summarizes the key crystallographic data for 1-(1-benzylpiperidine-4-yl)-3-benzoyl thiourea, providing a quantitative snapshot of its solid-state conformation.[\[1\]](#)

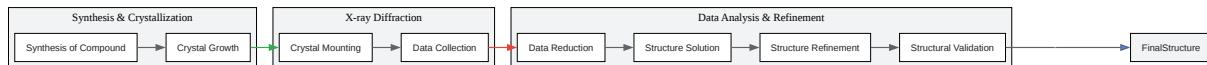
Parameter	1-(1-benzylpiperidine-4-yl)-3-benzoyl thiourea
Empirical Formula	C20H23N3OS
Formula Weight	353.47
Crystal System	Monoclinic
Space Group	P2/c
a (Å)	8.857(7)
b (Å)	20.392(16)
c (Å)	11.953(9)
α (°)	90
β (°)	100.246(3)
γ (°)	90
Volume (Å³)	1881.2(6)
Z	4
Calculated Density (mg/m³)	1.248
Absorption Coefficient (mm⁻¹)	0.184
F(000)	752
Crystal Size (mm)	0.36 x 0.21 x 0.16
Crystal Description	Block
Crystal Color	Colorless
θ Range for data collection (°)	1.52 - 26.0

Experimental Protocols

The determination of a crystal structure is a meticulous process involving several key stages, from synthesis and crystallization to data collection and structure refinement.

Synthesis of 1-(1-benzylpiperidine-4-yl)-3-benzoyl thiourea

The synthesis of the title compound was achieved through the reaction of benzoylisothiocyanate with 4-amino-N-benzylpiperidine.^[1] This reaction is a common method for the preparation of thiourea derivatives.

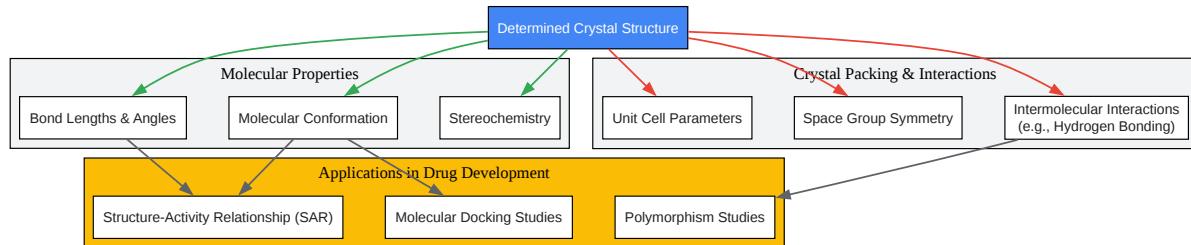

Single-Crystal X-ray Diffraction

High-quality single crystals suitable for X-ray diffraction were grown. The following protocol is representative of the methodology used for the structural determination of piperidine derivatives.^{[1][2]}

- **Crystal Selection and Mounting:** A suitable single crystal was carefully selected under a microscope and mounted on a goniometer head.
- **Data Collection:** X-ray diffraction data were collected using a diffractometer equipped with a suitable radiation source (e.g., Mo K α or Cu K α). The crystal was maintained at a low temperature (e.g., 100 K) during data collection to minimize thermal vibrations and improve data quality.
- **Data Reduction:** The collected diffraction data were processed to correct for various experimental factors, such as Lorentz and polarization effects, and an absorption correction was applied.
- **Structure Solution and Refinement:** The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were typically placed in calculated positions and refined using a riding model.

Visualizing the Workflow

The process of determining a crystal structure can be visualized as a logical workflow, from the initial synthesis to the final structural analysis.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for single-crystal X-ray crystallography.

Logical Relationships in Structural Analysis

The final determined crystal structure provides a wealth of information about the molecule's geometry, conformation, and intermolecular interactions.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Crystallographic Study of N'-(1-benzylpiperidin-4-yl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling the Solid-State Architecture of Benzoylpiperidine Carboxylic Acids: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1266256#1-benzoylpiperidin-4-carboxylic-acid-crystal-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com